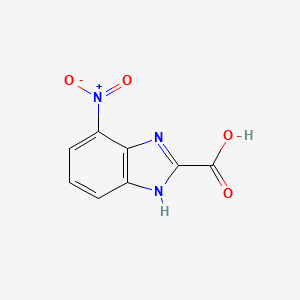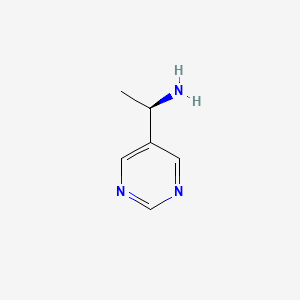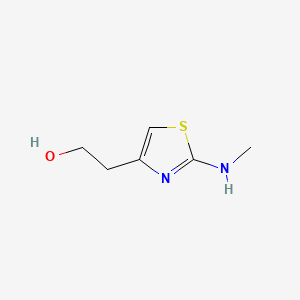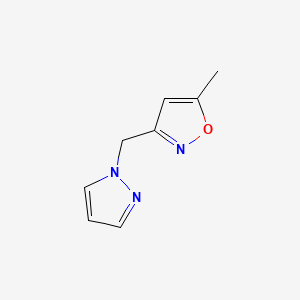
H-D-Trp-D-Met-p-chloro-D-Phe-Gla-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-D-Trp-D-Met-p-chloro-D-Phe-Gla-NH2 is a synthetic peptide compound with the molecular formula C31H37ClN6O8S and a molecular weight of 689.18 g/mol This compound is known for its complex structure, which includes multiple amino acids such as D-tryptophan, D-methionine, p-chloro-D-phenylalanine, and gamma-carboxyglutamic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Trp-D-Met-p-chloro-D-Phe-Gla-NH2 involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as HBTU or DIC, and the protecting groups are removed using TFA (trifluoroacetic acid) to expose the reactive sites for the next amino acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using automated peptide synthesizers. These machines allow for precise control over the reaction conditions, ensuring high purity and yield of the final product. The synthesized peptide is then purified using techniques such as HPLC (high-performance liquid chromatography) and lyophilized for storage and use.
Analyse Chemischer Reaktionen
Types of Reactions
H-D-Trp-D-Met-p-chloro-D-Phe-Gla-NH2 can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: The chlorine atom on the phenylalanine residue can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous buffer.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Substituted phenylalanine derivatives.
Wissenschaftliche Forschungsanwendungen
H-D-Trp-D-Met-p-chloro-D-Phe-Gla-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Employed in the investigation of protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic effects, particularly in the development of peptide-based drugs.
Industry: Utilized in the production of specialized peptides for research and development purposes
Wirkmechanismus
The mechanism of action of H-D-Trp-D-Met-p-chloro-D-Phe-Gla-NH2 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-D-Trp-D-Met-D-Phe-Gla-NH2: Similar structure but lacks the p-chloro substitution on the phenylalanine residue.
H-D-Trp-D-Met-p-chloro-D-Phe-Gla-OH: Similar structure but with a free carboxyl group instead of an amide group at the C-terminus.
Uniqueness
H-D-Trp-D-Met-p-chloro-D-Phe-Gla-NH2 is unique due to the presence of the p-chloro substitution on the phenylalanine residue, which can influence its chemical reactivity and biological activity. This modification can enhance the compound’s stability, binding affinity, and specificity for certain molecular targets, making it a valuable tool in research and development .
Eigenschaften
IUPAC Name |
2-[(2S)-3-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-oxopropyl]propanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H37ClN6O8S/c1-47-11-10-23(36-27(40)21(33)13-17-15-35-22-5-3-2-4-19(17)22)28(41)38-25(12-16-6-8-18(32)9-7-16)29(42)37-24(26(34)39)14-20(30(43)44)31(45)46/h2-9,15,20-21,23-25,35H,10-14,33H2,1H3,(H2,34,39)(H,36,40)(H,37,42)(H,38,41)(H,43,44)(H,45,46)/t21-,23-,24+,25-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMMDAPIRCSNCB-MJTJJFPGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CC1=CC=C(C=C1)Cl)C(=O)NC(CC(C(=O)O)C(=O)O)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@H](C(=O)N[C@H](CC1=CC=C(C=C1)Cl)C(=O)N[C@@H](CC(C(=O)O)C(=O)O)C(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H37ClN6O8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
689.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1H-Cyclopropa[h]quinoline(9CI)](/img/new.no-structure.jpg)







